Propyl 3-aminobut-2-enoate
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Overview
Description
Propyl 3-aminobut-2-enoate is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is a derivative of butenoic acid, featuring an amino group and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-aminobut-2-enoate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for 20 hours, followed by the addition of dichloromethane, ammonium hydroxide, and potassium carbonate. The mixture is then extracted with dichloromethane, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Propyl 3-aminobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl 3-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Methyl 3-aminobut-2-enoate: Similar structure but with a methyl ester group.
Butyl 3-aminobut-2-enoate: Similar structure but with a butyl ester group.
Uniqueness
Propyl 3-aminobut-2-enoate is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. The propyl group provides distinct steric and electronic effects compared to other similar compounds, potentially leading to different biological and chemical properties .
Properties
CAS No. |
53055-18-8 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
propyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-10-7(9)5-6(2)8/h5H,3-4,8H2,1-2H3 |
InChI Key |
DIWWDNJUKATEGY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C=C(C)N |
Canonical SMILES |
CCCOC(=O)C=C(C)N |
Synonyms |
n-Propyl 3-Aminocrotonate; Propyl 3-Amino-2-butenoate; _x000B_Propyl 3-Aminocrotonate; Propyl 3-Amino-2-butenoate; _x000B_ |
Origin of Product |
United States |
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